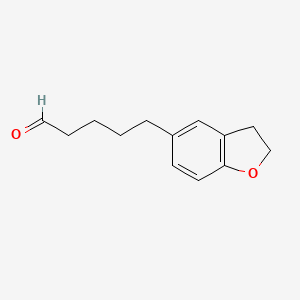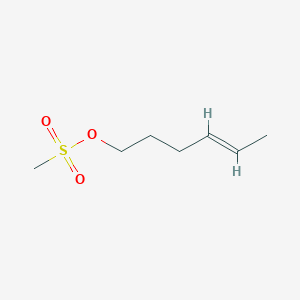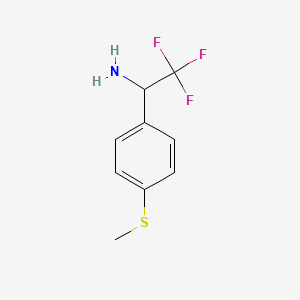
1-Bromo-2,2-difluoro-4-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,2-difluoro-4-methylpentane is a chemical compound that belongs to the class of haloalkanes. It is characterized by the presence of bromine and fluorine atoms attached to a pentane backbone. The molecular formula of this compound is C6H11BrF2, and it has a molecular weight of 201.05 g/mol
Méthodes De Préparation
The synthesis of 1-Bromo-2,2-difluoro-4-methylpentane typically involves the halogenation of suitable precursors. One common method is the reaction of 4-methyl-1-pentanol with phosphorus tribromide (PBr3), which results in the substitution of the hydroxyl group with a bromine atom . The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-2,2-difluoro-4-methylpentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. Reagents such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are typically used.
Oxidation and Reduction Reactions: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions, leading to the formation of various products depending on the reagents used.
Applications De Recherche Scientifique
1-Bromo-2,2-difluoro-4-methylpentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound can be used in the synthesis of pharmaceuticals and biologically active molecules, serving as an intermediate in drug development.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,2-difluoro-4-methylpentane in chemical reactions involves the reactivity of the bromine and fluorine atoms. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atoms, due to their high electronegativity, can influence the reactivity and stability of the compound, affecting the overall reaction pathways and products formed.
Comparaison Avec Des Composés Similaires
1-Bromo-2,2-difluoro-4-methylpentane can be compared with other haloalkanes such as:
- 1-Bromo-2,2-difluorohexane
- 1-Bromo-2-fluorobutane
- 1-Bromo-1,1-difluoroethane
These compounds share similar structural features but differ in the number and position of halogen atoms, which can significantly affect their chemical properties and reactivity.
Propriétés
Formule moléculaire |
C6H11BrF2 |
|---|---|
Poids moléculaire |
201.05 g/mol |
Nom IUPAC |
1-bromo-2,2-difluoro-4-methylpentane |
InChI |
InChI=1S/C6H11BrF2/c1-5(2)3-6(8,9)4-7/h5H,3-4H2,1-2H3 |
Clé InChI |
VRRBAXXPMPQNPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CBr)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


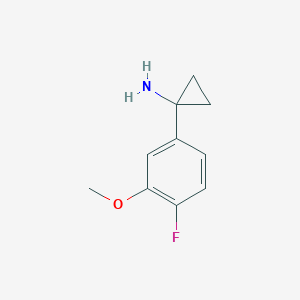
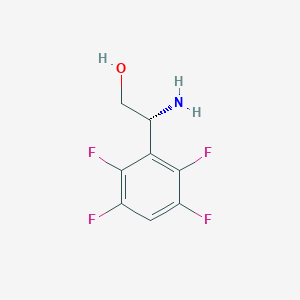

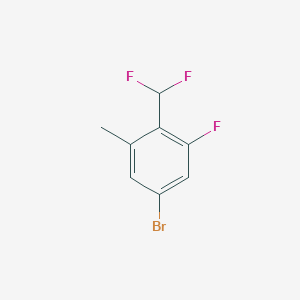
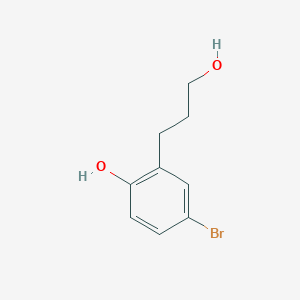
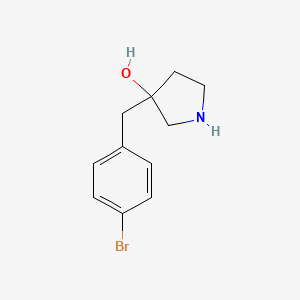
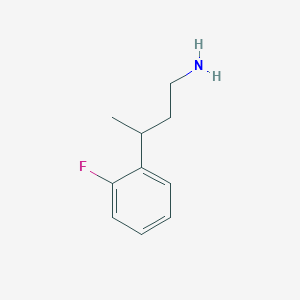
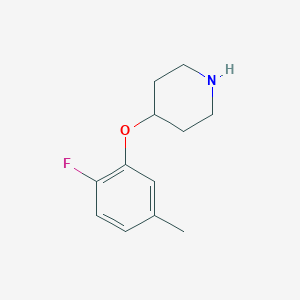
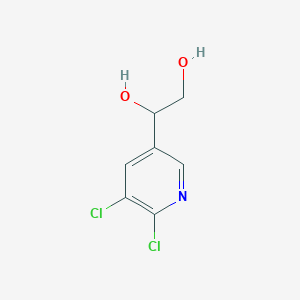
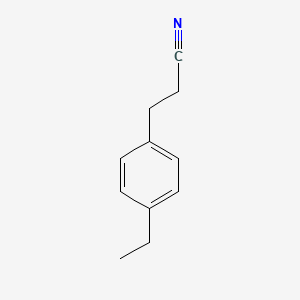
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
